molecular formula C14H16N2O3S B2786898 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide CAS No. 2034445-62-8

2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide

カタログ番号 B2786898
CAS番号: 2034445-62-8
分子量: 292.35
InChIキー: GQHHEUSAXQFUFD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research. This compound has shown potential as a therapeutic agent for the treatment of various types of cancer, including lymphoma and leukemia.

作用機序

2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide is a selective inhibitor of BTK, a key signaling molecule in BCR signaling. BCR signaling plays a critical role in the survival and proliferation of B-cell lymphoma and leukemia cells. BTK is a downstream effector of BCR signaling, and its activity is necessary for the survival and proliferation of B-cell lymphoma and leukemia cells. By inhibiting BTK activity, this compound disrupts BCR signaling and induces apoptosis in B-cell lymphoma and leukemia cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity in vitro and in vivo. In preclinical studies, this compound has been shown to induce apoptosis in B-cell lymphoma and leukemia cells. This compound has also been shown to inhibit tumor growth in mouse models of B-cell lymphoma and leukemia. In addition, this compound has been shown to have a favorable safety profile in preclinical studies.

実験室実験の利点と制限

One advantage of 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide is its selectivity for BTK. This selectivity reduces the likelihood of off-target effects and improves the safety profile of the compound. Another advantage of this compound is its efficacy in the treatment of B-cell lymphoma and leukemia. However, one limitation of this compound is its lack of efficacy in the treatment of solid tumors. Further research is needed to determine the potential of this compound as a therapeutic agent for the treatment of solid tumors.

将来の方向性

There are several future directions for research on 2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide. One direction is the development of combination therapies that include this compound. Combination therapies may enhance the efficacy of this compound and reduce the likelihood of drug resistance. Another direction is the investigation of the potential of this compound as a therapeutic agent for other types of cancer. Finally, further research is needed to determine the optimal dosage and administration schedule for this compound in clinical trials.

合成法

2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide can be synthesized using a multi-step process. The first step involves the reaction of 2-bromoethanol with sodium hydride to form 2-hydroxyethyl bromide. The second step involves the reaction of 2-hydroxyethyl bromide with sodium methoxide to form 2-(2-methoxyethoxy)ethanol. The third step involves the reaction of 2-(2-methoxyethoxy)ethanol with isonicotinoyl chloride to form 2-(2-methoxyethoxy)isonicotinamide. Finally, the fourth step involves the reaction of 2-(2-methoxyethoxy)isonicotinamide with thiophen-2-ylmethylamine to form this compound.

科学的研究の応用

2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)isonicotinamide has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer. In particular, this compound has shown efficacy in the treatment of B-cell lymphoma and chronic lymphocytic leukemia. This compound inhibits the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule in B-cell receptor (BCR) signaling. By inhibiting BTK activity, this compound disrupts the survival and proliferation of B-cell lymphoma and leukemia cells.

特性

IUPAC Name

2-(2-methoxyethoxy)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-18-6-7-19-13-9-11(4-5-15-13)14(17)16-10-12-3-2-8-20-12/h2-5,8-9H,6-7,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHHEUSAXQFUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。